N-Heptanoyl-DL-homoserine lactone

Catalog No.
S1482701
CAS No.
106983-26-0
M.F
C11H19NO3
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Heptanoyl-DL-homoserine lactone

CAS Number

106983-26-0

Product Name

N-Heptanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)heptanamide

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)

InChI Key

FTMZLSDESAOPSZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCC(=O)NC1CCOC1=O

N-Heptanoyl-DL-homoserine lactone is a natural product found in Cronobacter sakazakii with data available.

N-Heptanoyl-DL-homoserine lactone (CAS: 106983-26-0), commonly abbreviated as C7-HSL, is an odd-chain N-acyl homoserine lactone (AHL) utilized primarily as a high-fidelity internal standard and quorum sensing (QS) probe. Unlike the ubiquitous even-chain AHLs produced by most Gram-negative bacteria, this 7-carbon aliphatic lactone is rarely synthesized in nature. In procurement contexts, the DL-racemic form offers a highly cost-effective, stable reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. It exhibits excellent solubility in standard mobile phases, predictable retention in reverse-phase chromatography, and robust stability during solid-phase extraction (SPE) and liquid-liquid extraction (LLE) protocols, making it an indispensable baseline reagent for quantifying trace-level microbial signaling molecules in complex matrices[1].

Substituting C7-HSL with common even-chain analogs (such as C6-HSL or C8-HSL) in analytical workflows fundamentally compromises quantification accuracy. Because even-chain AHLs are endogenous to a vast array of environmental and clinical bacterial isolates, using them as internal standards leads to severe signal overlap and an inability to distinguish the spiked standard from the natural biological background. Conversely, substituting C7-HSL with isotopically labeled standards (e.g., d3-C6-HSL) introduces significant procurement costs and risks deuterium-exchange artifacts in certain protic extraction buffers. C7-HSL provides the exact physicochemical mimicry required for medium-chain AHL extraction recovery without the endogenous background interference or the prohibitive cost of custom deuterated synthesis[1].

Elimination of Endogenous Background Interference in Complex Matrices

When quantifying quorum sensing molecules in complex biological or environmental samples, endogenous background levels dictate the choice of internal standard. C7-HSL is rarely produced by wild-type bacteria, resulting in a near-zero background baseline. In contrast, even-chain comparators like C6-HSL and C8-HSL routinely exhibit high endogenous concentrations, making them useless as internal calibration anchors. Studies utilizing C7-HSL demonstrate limits of detection below 5 ng/L without the need for complex matrix-matched calibration curves[1].

Evidence DimensionEndogenous background concentration in wild-type matrices
Target Compound DataC7-HSL: < Limit of Detection (effectively 0 ng/L)
Comparator Or BaselineC6-HSL / C8-HSL: 2.7 to 299.2 ng/L
Quantified Difference>99% reduction in background interference
ConditionsLC-MS/MS analysis of lab-scale and pilot-scale wastewater treatment systems

Eliminating background interference allows buyers to achieve absolute quantification of natural AHLs without the labor-intensive preparation of matrix-matched calibration curves.

Extraction Recovery and Workflow Reliability in SPE-LLE

The reliability of an internal standard depends on its ability to mimic the extraction efficiency of the target analytes. C7-HSL exhibits a highly balanced hydrophobicity that perfectly brackets the most commonly analyzed short- and medium-chain AHLs. During sequential solid-phase extraction (SPE) and liquid-liquid extraction (LLE) protocols, C7-HSL maintains robust relative recoveries, outperforming highly polar short-chain analogs that often suffer from poor sorbent retention. This ensures that the internal standard accurately corrects for matrix effects and extraction losses across diverse sample types [1].

Evidence DimensionRelative analytical recovery post-extraction
Target Compound DataC7-HSL: 75% to 130% recovery
Comparator Or BaselineHighly polar C4-HSL: Often <50% recovery without specialized sorbents
Quantified DifferenceMaintains >75% reliable recovery across varying matrix complexities
ConditionsSPE-LLE extraction from treated domestic and industrial wastewater using dichloromethane/methanol

Procuring C7-HSL ensures a stable, high-recovery surrogate that prevents data loss during rigorous multi-step sample clean-up procedures.

Cost-Effective Alternative to Isotopically Labeled Standards

While deuterated standards (e.g., d3-C6-HSL) are often considered the gold standard for mass spectrometry, their high synthesis costs limit their use in high-throughput or large-scale environmental screening. C7-HSL (DL-racemate) provides identical chromatographic anchoring and ionization correction capabilities at a fraction of the cost. Because its [M+H]+ precursor and daughter ions differ sufficiently from endogenous even-chain AHLs, it can be monitored in distinct MS/MS segments, yielding equidistant calibration curves with R^2 > 0.99, matching the quantitative fidelity of isotopic standards [1].

Evidence DimensionCalibration linearity and cost-efficiency
Target Compound DataC7-HSL: R^2 > 0.99 linearity with standard commercial pricing
Comparator Or BaselineDeuterated analogs (e.g., d3-C6-HSL): R^2 > 0.99 but at premium isotopic synthesis costs
Quantified DifferenceEquivalent analytical linearity (R^2 > 0.99) achieved without the premium cost of isotopic labeling
ConditionsEquidistant five-point calibration curves in LC-MS/MS precursor ion scan mode

Allows high-throughput testing laboratories to drastically reduce consumable budgets while maintaining strict quantitative accuracy.

High-Throughput LC-MS/MS Environmental Profiling

Directly leveraging its near-zero endogenous background and robust SPE-LLE recovery, C7-HSL is the optimal internal standard for quantifying AHLs in wastewater, agricultural soils, and marine biofilms where native even-chain AHLs are abundant [1].

Clinical Microbiome Biomarker Quantification

Applied in the extraction and quantification of gut microbiota-produced signaling molecules from mammalian serum, feces, and liver tissues, where absolute baseline subtraction is critical for diagnostic accuracy [2].

Quorum Sensing Receptor (LuxR/LasR) Structural Probing

Utilized in structure-activity relationship (SAR) assays to map the steric constraints and binding pocket flexibility of orphan bacterial receptors, acting as a non-native intermediate probe to evaluate novel antimicrobial compounds [1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.13649347 Da

Monoisotopic Mass

213.13649347 Da

Heavy Atom Count

15

Dates

Last modified: 09-14-2023

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